2-Carboxy-5,5-dimethyl-1,3-dioxane
Description
2-Carboxy-5,5-dimethyl-1,3-dioxane is a cyclic acetal derivative with a carboxylic acid group (-COOH) at the C2 position and two methyl groups at C3. These compounds are pivotal in organic synthesis, polymer chemistry, and pharmaceuticals due to their stability and reactivity .
Properties
CAS No. |
744220-87-9 |
|---|---|
Molecular Formula |
C7H12O4 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
5,5-dimethyl-1,3-dioxane-2-carboxylic acid |
InChI |
InChI=1S/C7H12O4/c1-7(2)3-10-6(5(8)9)11-4-7/h6H,3-4H2,1-2H3,(H,8,9) |
InChI Key |
SMPLFWZQSUQJGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(OC1)C(=O)O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Differences
The table below summarizes key structural and functional differences among 5,5-dimethyl-1,3-dioxane derivatives:
Reactivity and Stability
- Carboxy Derivative : The electron-withdrawing COOH group increases ring strain and acidity, favoring reactions like esterification or decarboxylation. This contrasts with ethyl or isopropyl derivatives, where electron-donating groups stabilize the dioxane ring .
- Isomerization Tendency : 5,5-Dimethyl-1,3-dioxane derivatives undergo isomerization (e.g., to 2,2-dimethyl-3-methoxypropanal) via carbocation intermediates. Activation energies for such processes range from 2.2–5 kcal/mol, with carboxy substituents likely reducing isomerization due to increased ring rigidity .
Thermodynamic Data
Thermodynamic properties of 5,5-dimethyl-1,3-dioxane (base compound) include:
- ΔfH°liquid : -242.4 kcal/mol (formation enthalpy)
- ΔcH°liquid : Combustion enthalpy data available for analogs . Carboxy derivatives are expected to exhibit higher polarity and lower thermal stability compared to alkyl-substituted analogs.
Q & A
Q. What are the common synthetic routes for preparing 2-carboxy-5,5-dimethyl-1,3-dioxane derivatives, and how can reaction conditions be optimized?
- Methodological Answer : A typical approach involves condensation reactions between aldehydes and diols. For example, benzaldehyde reacts with 2,2-dimethyl-1,3-propanediol under acidic or catalytic conditions to form the dioxane ring . Optimizing reaction parameters (e.g., temperature, solvent, catalyst) is critical: demonstrates the use of Cs₂CO₃ in DMF at 130°C for high-yield synthesis of related dioxane intermediates. Solvent choice (e.g., wet acetone for deprotection) and catalysts (e.g., pyridinium p-toluenesulfonate) also influence efficiency .
Q. How can researchers characterize the structural conformation of 5,5-dimethyl-1,3-dioxane derivatives using spectroscopic methods?
- Methodological Answer : NMR spectroscopy is pivotal. The geminal dimethyl group in 5,5-dimethyl-1,3-dioxane exhibits distinct chemical shifts: α-effects (e.g., -3.76 ppm for C-5 methyl groups) and β-effects (e.g., -10.39 ppm for adjacent protons) provide conformational insights . IR spectroscopy (e.g., C-O-C stretching at ~1100 cm⁻¹) and mass spectrometry (e.g., molecular ion peaks at m/z 192.25 for C₁₂H₁₆O₂ derivatives) further validate structural assignments .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Due to potential skin and inhalation hazards (e.g., H313/H333 warnings), use PPE including gloves, goggles, and lab coats. Work in a fume hood to avoid aerosol exposure. Storage should follow guidelines for oxidatively stable compounds, avoiding moisture to prevent decomposition .
Advanced Research Questions
Q. How can contradictory NMR data for 5,5-dimethyl-1,3-dioxane derivatives be resolved during structural elucidation?
- Methodological Answer : Discrepancies in chemical shifts may arise from solvent effects or axial/equatorial substituent orientations. For example, β-effects in 5,5-dimethyl-1,3-dioxane vary with ring geometry (-10.39 ppm vs. -14.4 ppm in cyclohexane analogs). Use deuterated solvents (e.g., CDCl₃) and 2D NMR (COSY, HSQC) to isolate coupling patterns and confirm substituent positions .
Q. What experimental strategies minimize by-product formation (e.g., 5,5-dimethyl-1,3-dioxane) during esterification reactions?
- Methodological Answer : By-products like 5,5-dimethyl-1,3-dioxane form via acid-catalyzed cyclization of 1,3-propanediol derivatives. To suppress this, use anhydrous conditions and minimize acid catalyst loading. highlights that butyl tin tris(2-ethyl hexanoate) reduces cyclic by-products by favoring esterification over cyclization. Post-reaction purification (e.g., recrystallization from CH₂Cl₂/EtOAc) isolates target compounds .
Q. How does the electronic environment of substituents influence the reactivity of this compound in nucleophilic reactions?
- Methodological Answer : Electron-withdrawing groups (e.g., carboxylic acid) activate the dioxane ring toward nucleophilic attack. For example, the carbonyl group in 2-carboxy derivatives increases electrophilicity at adjacent carbons, facilitating substitutions. Kinetic studies using polar aprotic solvents (e.g., DMF) and monitoring via TLC/GC-MS can quantify reactivity trends .
Q. What are the environmental implications of 5,5-dimethyl-1,3-dioxane derivatives in water systems, and how can their removal be optimized?
- Methodological Answer : Alkyl dioxanes like 2-ethyl-5,5-dimethyl-1,3-dioxane have low odor thresholds (~10 ng/L) and persist in aquatic environments. Advanced oxidation processes (AOPs) or biological filters (e.g., tire chip-packed upflow systems) effectively degrade these compounds. Monitor removal efficiency via LC-MS/MS and adjust pH/temperature to enhance biodegradation rates .
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